(-)-Mepindolol

Description

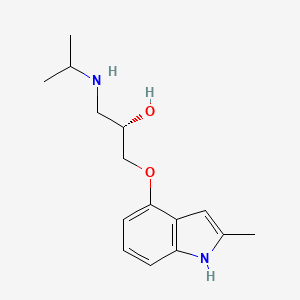

Structure

3D Structure

Properties

CAS No. |

26328-12-1 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(2S)-1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/t12-/m0/s1 |

InChI Key |

NXWGWUVGUSFQJC-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)C)O |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Mepindolol on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Mepindolol is a non-selective β-adrenergic receptor antagonist characterized by its intrinsic sympathomimetic activity (ISA). This dual functionality allows it to competitively block the effects of catecholamines at β1 and β2-adrenergic receptors while also eliciting a partial agonist response. In cardiac myocytes, this translates to a modulation of heart rate, contractility, and electrophysiological properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on cardiac myocytes, detailing its receptor binding characteristics, downstream signaling pathways, and effects on key ion channels. Methodologies for pertinent experiments are described, and quantitative data are summarized to facilitate a deeper understanding of its pharmacological profile.

Introduction

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. This compound, a derivative of pindolol, distinguishes itself through its non-selective blockade of both β1 and β2-adrenergic receptors, coupled with a notable intrinsic sympathomimetic activity (ISA).[1][2] This partial agonism is a key feature that differentiates its cardiac effects from those of beta-blockers lacking ISA. This document aims to provide a detailed technical examination of the mechanism of action of this compound specifically on cardiac myocytes.

Receptor Binding and Affinity

Data Presentation: Receptor Binding Affinity

| Compound | Receptor Subtype | Preparation | Radioligand | pKi | Reference |

| Pindolol | β1-Adrenoceptor | COS-7 Cell Membranes | [3H]-CGP-12177 | 8.17 ± 0.15 | [3] |

| Pindolol | β2-Adrenoceptor | COS-7 Cell Membranes | [3H]-CGP-12177 | Not specified in abstract | [3] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The binding of this compound to β-adrenergic receptors in cardiac myocytes modulates the canonical G-protein coupled receptor (GPCR) signaling cascade.

Antagonistic Action

In the presence of high concentrations of catecholamines (e.g., during stress or exercise), this compound acts as a competitive antagonist. It blocks the binding of norepinephrine (B1679862) and epinephrine (B1671497) to β1-adrenergic receptors, which are predominantly coupled to the stimulatory G-protein, Gs.[1][4] This inhibition prevents the activation of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5] The subsequent reduction in protein kinase A (PKA) activity results in decreased phosphorylation of key downstream targets involved in cardiac contractility and heart rate.[6][7]

Intrinsic Sympathomimetic Activity (Partial Agonism)

In states of low sympathetic tone (e.g., at rest), the ISA of this compound becomes prominent. As a partial agonist, it weakly activates the β1-adrenergic receptor, leading to a submaximal stimulation of the Gs-adenylyl cyclase pathway and a modest increase in cAMP levels.[8][9] This effect is thought to be mediated through a propranolol-resistant site of the β1-adrenoceptor.[10] This baseline stimulation helps to avoid the profound bradycardia and negative inotropic effects observed with beta-blockers that are pure antagonists.[1]

Signaling Pathway Diagram

Effects on Cardiac Myocyte Ion Channels

The modulation of the cAMP/PKA signaling pathway by this compound ultimately affects the function of key ion channels in cardiac myocytes, thereby influencing the cardiac action potential and excitation-contraction coupling.

L-type Calcium Channels (LTCCs)

PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to enhanced calcium influx during the plateau phase of the action potential.[5][11] By antagonizing catecholamine-induced cAMP production, this compound reduces the phosphorylation of LTCCs, thereby decreasing calcium current.[1] This contributes to its negative inotropic effect. The ISA of this compound may provide a baseline level of LTCC phosphorylation, preventing excessive reduction in calcium influx at rest.

Potassium Channels

PKA also phosphorylates various potassium channels in cardiac myocytes, including those responsible for the delayed rectifier potassium current (IK).[12] Alterations in these currents can affect the duration of the action potential and the refractory period. The net effect of this compound on potassium currents is complex and depends on the balance between its antagonistic and partial agonist activities.

Data Presentation: Electrophysiological Effects

While specific quantitative data for the direct effects of this compound on ion channel currents are not available in the reviewed literature, the expected qualitative effects based on its mechanism of action are summarized below.

| Ion Channel | Effect of this compound (Antagonism) | Effect of this compound (ISA) | Consequence on Cardiac Myocyte |

| L-type Ca2+ Channel (ICa,L) | ↓ Current | ↑ Current (submaximal) | Modulation of contractility |

| Delayed Rectifier K+ Channel (IK) | Modulated | Modulated | Alteration of action potential duration |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors in cardiac tissue.

Objective: To quantify the inhibitory constant (Ki) of this compound at β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue (e.g., ventricular myocardium) is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction containing the β-adrenergic receptors.[13][14]

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [125I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[15][16]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels in isolated cardiac myocytes, providing a functional readout of its antagonistic and partial agonist activities.

Objective: To quantify changes in intracellular cAMP concentration in response to this compound.

Methodology:

-

Cell Culture: Primary cardiac myocytes are isolated and cultured.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with:

-

Vehicle (control)

-

A β-adrenergic agonist (e.g., isoproterenol)

-

This compound alone (to assess ISA)

-

Isoproterenol in the presence of varying concentrations of this compound (to assess antagonism)

-

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: cAMP levels in the cell lysates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 for ISA and the IC50 for antagonism.

Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on specific ion channel currents in single cardiac myocytes.

Objective: To record and analyze the impact of this compound on L-type calcium and potassium currents.

Methodology:

-

Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.[17]

-

Whole-Cell Configuration: The whole-cell patch-clamp technique is used to gain electrical access to the interior of a single myocyte.[18][19]

-

Voltage Clamp: The membrane potential is clamped at specific voltages to isolate and record the current flowing through specific ion channels (e.g., ICa,L or IK).[11][20]

-

Drug Application: this compound is applied to the cell via the perfusion system.

-

Data Acquisition and Analysis: The changes in ion channel current amplitude, kinetics, and voltage-dependence in the presence of this compound are recorded and analyzed.[21]

Conclusion

This compound exerts a complex modulatory effect on cardiac myocytes through its dual action as a non-selective β-adrenergic antagonist and a partial agonist. Its ability to block excessive catecholaminergic stimulation while providing a low level of intrinsic sympathomimetic activity results in a unique pharmacological profile. This guide has detailed the molecular mechanisms, from receptor binding and signaling pathways to the modulation of ion channel function, that underpin the cardiac effects of this compound. The provided experimental protocols offer a framework for the further investigation and characterization of this and other cardiovascular drugs. A more precise quantification of its binding affinities and direct ion channel interactions will further refine our understanding of its therapeutic potential.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Intrinsic sympathomimetic activity and coronary blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 5. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 6. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intrinsic sympathomimetic activity of (-)-pindolol mediated through a (-)-propranolol-resistant site of the β1-adrenoceptor in human atrium and recombinant receptors | Semantic Scholar [semanticscholar.org]

- 11. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclic GMP regulation of the L-type Ca2+ channel current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophysiological characterization of cardiac muscarinic acetylcholine receptors: different subtypes mediate different potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]

Enantioselective Synthesis of (-)-Mepindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (-)-Mepindolol, the pharmacologically active (S)-enantiomer. Mepindolol, a non-selective beta-adrenergic receptor blocker, is structurally similar to Pindolol, with the key distinction of a methyl group at the 2-position of the indole (B1671886) ring. This structural similarity allows for the adaptation of established synthetic strategies for Pindolol to achieve the enantioselective synthesis of this compound.

The primary strategies for obtaining enantiomerically pure this compound revolve around three main approaches: the use of chiral starting materials, chemoenzymatic kinetic resolution of racemic intermediates, and chiral resolution of the final racemic product. This guide will detail a plausible and well-supported synthetic pathway, drawing upon established protocols for analogous beta-blockers.

Core Synthetic Strategy: Chiral Building Block Approach

The most direct and widely employed method for the synthesis of enantiomerically pure beta-blockers is the use of a chiral C3 synthon, such as (R)-epichlorohydrin or its derivatives. This approach introduces the desired stereochemistry at an early stage, avoiding the need for challenging resolution steps later in the synthesis. The general synthetic scheme commences with the alkylation of 2-methyl-4-hydroxyindole with a suitable chiral epoxide, followed by the regioselective opening of the epoxide ring with isopropylamine (B41738).

Experimental Workflow: Chiral Building Block Approach

Caption: Synthetic workflow for this compound via the chiral building block approach.

Key Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related beta-blockers and represent a viable pathway to this compound.

Step 1: Synthesis of (S)-1-(2,3-Epoxypropoxy)-2-methyl-1H-indole

Objective: To couple 2-methyl-4-hydroxyindole with a chiral C3 synthon to form the key epoxide intermediate.

Materials:

-

2-Methyl-4-hydroxyindole

-

(R)-Glycidyl nosylate (or tosylate)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of 2-methyl-4-hydroxyindole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (R)-glycidyl nosylate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-(2,3-epoxypropoxy)-2-methyl-1H-indole.

Step 2: Synthesis of this compound

Objective: To open the epoxide ring of the intermediate with isopropylamine to yield the final product.

Materials:

-

(S)-1-(2,3-Epoxypropoxy)-2-methyl-1H-indole

-

Isopropylamine

Procedure:

-

Dissolve (S)-1-(2,3-epoxypropoxy)-2-methyl-1H-indole (1.0 eq) in isopropanol.

-

Add an excess of isopropylamine (10-20 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Chemoenzymatic Kinetic Resolution Approach

An alternative and highly effective strategy for obtaining enantiomerically pure intermediates is through chemoenzymatic kinetic resolution. This method typically involves the enzymatic acylation of a racemic chlorohydrin, where one enantiomer reacts significantly faster than the other, allowing for their separation.

Experimental Workflow: Chemoenzymatic Kinetic Resolution

Caption: Synthetic workflow for this compound via chemoenzymatic kinetic resolution.

Data Presentation: Comparison of Synthetic Strategies

The choice of synthetic strategy can significantly impact the overall yield and enantiomeric purity of the final product. The following table summarizes expected quantitative data for the different approaches, based on literature values for similar beta-blockers.

| Strategy | Key Chiral Step | Typical Yield (Overall) | Typical Enantiomeric Excess (e.e.) |

| Chiral Building Block | Alkylation with (R)-glycidyl derivative | 40-60% | >98% |

| Chemoenzymatic Resolution | Lipase-catalyzed acylation | 30-45% (for the desired enantiomer) | >99% |

| Chiral Resolution | Diastereomeric salt formation | <50% (theoretical max for one enantiomer) | >99% |

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric excess (e.e.) of this compound is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity.

Typical Chiral HPLC Conditions:

-

Column: Chiralcel OD-H or similar chiral column

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the e.e.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several well-established strategies, with the chiral building block approach offering a direct and efficient route. Chemoenzymatic methods provide an excellent alternative for obtaining high enantiomeric purity. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. Careful monitoring of the reaction progress and rigorous analysis of the enantiomeric purity are crucial for the successful synthesis of this pharmacologically important molecule.

An In-Depth Technical Guide on the Binding Affinity of (-)-Mepindolol for Beta-1 vs. Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (-)-Mepindolol, a non-selective beta-adrenergic receptor antagonist, with a specific focus on its affinity for the beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes. This document includes a summary of available quantitative binding data, detailed experimental methodologies for determining binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound is a derivative of pindolol (B1678383) and is recognized as a potent beta-adrenergic antagonist. While extensive comparative data for this compound is limited in publicly accessible literature, its hemodynamic effects suggest a greater potency in reducing heart rate (a predominantly β1-mediated effect) compared to its parent compound, pindolol. This suggests a potential for differential affinity towards the β1 receptor.

Due to the limited direct comparative binding studies for this compound, data for the closely related and well-characterized compound, pindolol, is often referenced to infer its binding profile. Pindolol is known to be a non-selective beta-blocker, exhibiting high affinity for both β1 and β2 adrenergic receptors.

Table 1: Comparative Binding Affinities of Pindolol for Human β1 and β2-Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |

| Pindolol | β1-Adrenergic Receptor | 8.7 | [1] |

| Pindolol | β2-Adrenergic Receptor | 8.8 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented for pindolol is sourced from studies utilizing radioligand binding assays with membranes from COS-7 cells transiently expressing the respective human adrenoceptor subtypes.

Experimental Protocols for Determining Binding Affinity

The binding affinity of compounds like this compound for adrenergic receptors is typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human β1 or β2-adrenergic receptor (e.g., CHO, HEK293, or Sf9 cells).

-

Radioligand: A high-affinity radiolabeled antagonist, typically [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol.

-

Unlabeled Competitor: this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂ (e.g., 10 mM).

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine the amount of radioligand that binds to non-receptor components.

-

Scintillation Cocktail and Counter: For detecting the radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Cell Harvester: For rapid filtration.

Experimental Workflow:

Caption: Workflow for a radioligand competition binding assay.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a hypotonic lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following reaction tubes:

-

Total Binding: Contains cell membranes and the radioligand.

-

Non-specific Binding: Contains cell membranes, the radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol).

-

Competition: Contains cell membranes, the radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The receptors and bound radioligand will be trapped on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing agonist binding.

Beta-1 Adrenergic Receptor Signaling Pathway

Caption: Canonical signaling pathway of the β1-adrenergic receptor.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Canonical signaling pathway of the β2-adrenergic receptor.

References

(-)-Mepindolol as a Derivative of Pindolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Mepindolol, a methyl-substituted derivative of pindolol (B1678383), is a non-selective β-adrenergic receptor antagonist. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological profile in comparison to its parent compound, pindolol. Key areas covered include receptor binding affinities, downstream signaling pathways, and detailed experimental protocols for the characterization of these compounds. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of adrenergic and serotonergic drugs.

Introduction

This compound is the levorotatory enantiomer of mepindolol (B133264), which is structurally a 2-methyl analog of pindolol.[1] Like pindolol, it is classified as a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] Pindolol is also known for its partial agonist activity at β-adrenergic receptors, a property often referred to as intrinsic sympathomimetic activity (ISA), and its antagonistic activity at the serotonin (B10506) 5-HT1A receptor.[3][4] This dual action on both the adrenergic and serotonergic systems has made pindolol a compound of significant interest, particularly for its potential to augment antidepressant therapies.[5]

Clinical and hemodynamic investigations have shown that mepindolol is more effective than pindolol at lowering resting and exercise heart rates at lower doses, suggesting a greater effect on chronotropic receptors.[6] This whitepaper will delve into the quantitative data that underpins these observations, provide detailed methodologies for the key experiments cited, and visualize the relevant signaling pathways and experimental workflows.

Comparative Pharmacodynamics

The pharmacological effects of this compound and pindolol are primarily dictated by their binding affinities to β-adrenergic and 5-HT1A receptors.

Receptor Binding Affinities

The binding affinities of this compound and pindolol for their target receptors are crucial for understanding their potency and selectivity. While specific quantitative data for this compound is limited in publicly available literature, extensive data exists for pindolol, particularly its more active (S)- or (-)-enantiomer.

Table 1: Comparative Receptor Binding Affinities (Ki/pKi)

| Compound | Receptor | Binding Affinity (Ki in nM) | Binding Affinity (pKi) | Reference |

| (-)-Pindolol | 5-HT1A (human, recombinant) | 6.4 | - | [7] |

| Pindolol | β1 (COS-7 cells) | - | 8.17 | [8] |

| (-)-Pindolol | β1 (ferret ventricle) | - | pKB: 9.2 | [9] |

| (-)-Pindolol | 5-HT1A (rat hippocampus) | High Affinity | - | [4] |

Note: A lower Ki value and a higher pKi or pKB value indicate a higher binding affinity.

Signaling Pathways

Both this compound and pindolol act as antagonists at β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate physiological responses such as increased heart rate and contractility. As antagonists, this compound and pindolol block this cascade.

Pindolol acts as an antagonist at 5-HT1A receptors, which are also GPCRs. These receptors are coupled to an inhibitory G-protein (Gi/o). Activation of 5-HT1A receptors by serotonin (5-HT) inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This inhibition is a key mechanism in the regulation of neuronal excitability. By blocking this receptor, pindolol can prevent the inhibitory effects of serotonin, which is thought to contribute to its antidepressant-augmenting effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and pindolol with their target receptors.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.

Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of an unlabeled test compound.

Materials:

-

Cell Membranes: Prepared from cells expressing the β-adrenergic receptor of interest (e.g., guinea-pig left ventricular free wall for β1, or soleus muscle for β2).[10]

-

Radioligand: [125I]-(S)-pindolol.[10]

-

Unlabeled Test Compounds: this compound, pindolol.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]-(S)-pindolol, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for 5-HT1A Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for 5-HT1A receptors.

Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of an unlabeled test compound.

Materials:

-

Cell Membranes: Prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A cells).[7]

-

Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.

-

Unlabeled Test Compounds: this compound, pindolol.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Filtration Apparatus: Glass fiber filters.

-

Scintillation Counter.

Procedure: The procedure is analogous to the β-adrenergic receptor binding assay, with the appropriate cell membranes, radioligand, and buffers for the 5-HT1A receptor.

Synthesis of this compound

Conclusion

This compound, as a derivative of pindolol, demonstrates a potent pharmacological profile as a non-selective β-adrenergic receptor antagonist. While direct quantitative comparisons of its binding affinity to that of pindolol are limited by the availability of public data, clinical evidence suggests it possesses greater potency in its chronotropic effects. The dual action of the parent compound, pindolol, on both adrenergic and serotonergic systems highlights the therapeutic potential of this class of drugs. The experimental protocols detailed in this whitepaper provide a framework for the further characterization of this compound and other related compounds, which is essential for the advancement of drug development in cardiovascular and neurological disorders. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound to better understand its clinical advantages.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by (-)-Mepindolol

Audience: Researchers, scientists, and drug development professionals.

Abstract: (-)-Mepindolol is a non-selective beta-adrenergic antagonist recognized for its therapeutic applications in cardiovascular conditions such as hypertension and angina pectoris.[1] As a derivative of pindolol (B1678383), it exhibits a complex pharmacological profile that extends beyond simple receptor blockade.[2][3][4] This technical guide provides a comprehensive examination of the downstream signaling pathways modulated by this compound. We delve into both the canonical G-protein-dependent pathways and the non-canonical β-arrestin-mediated signaling cascades. This document summarizes key quantitative data, details essential experimental protocols for studying these pathways, and provides visual representations of the molecular interactions and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a potent, non-selective antagonist of β1- and β2-adrenergic receptors.[1] Its primary mechanism of action involves competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[1][5] This blockade at β1-receptors in cardiac tissue leads to reduced heart rate and cardiac output, while antagonism at β2-receptors can affect smooth muscle in the bronchi and blood vessels.[1] A distinguishing feature of the pindolol family of beta-blockers is the presence of intrinsic sympathomimetic activity (ISA), meaning they also act as partial agonists.[6] This dual activity suggests that this compound does not merely block signaling but can also initiate downstream cellular responses, albeit at a submaximal level compared to full agonists.

Core Signaling Pathways

G-protein coupled receptors (GPCRs) like the β-adrenergic receptors can signal through two principal types of pathways upon ligand binding: G-protein-dependent and β-arrestin-dependent pathways. The specific ligand can influence which pathway is preferentially activated, a concept known as "biased agonism".[7][8][9]

The conventional signaling route for β-adrenergic receptors involves coupling to the heterotrimeric G-protein, Gs (stimulatory).

-

Activation: Upon binding of an agonist, the β-adrenergic receptor undergoes a conformational change, activating the Gs protein.

-

Adenylyl Cyclase Stimulation: The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[10]

-

PKA Activation: cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA).[5]

-

Downstream Effects: PKA then phosphorylates a multitude of intracellular proteins, leading to various physiological responses, including increased heart rate and contractility.

As a competitive antagonist and partial agonist, this compound blocks the potent activation of this pathway by catecholamines while potentially inducing a low level of basal signaling itself due to its ISA.

Caption: Canonical Gs-Protein Signaling Pathway modulated by this compound.

Beyond G-protein coupling, GPCRs can initiate signaling through β-arrestins. This pathway is often associated with receptor desensitization but also with unique signaling cascades.

-

Receptor Phosphorylation: Agonist-occupied receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs).[11][12]

-

β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins (β-arrestin1 and β-arrestin2).[12]

-

Scaffolding and Signaling: β-arrestin acts as a scaffold, recruiting various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[13][14] This can lead to G-protein-independent cellular outcomes related to cell growth, proliferation, and survival.[13][15]

Certain β-blockers, like carvedilol, are known "biased agonists" that preferentially activate this β-arrestin pathway while blocking the G-protein pathway.[7][16] While not yet definitively characterized for this compound, its structural class makes this an important potential mechanism of action that warrants investigation.

Caption: Potential β-Arrestin Mediated Signaling via the β-Adrenergic Receptor.

Quantitative Data Summary

The pharmacological activity of this compound is quantified by its binding affinity (pA2, Ki) and its functional potency (IC50). The pA2 value is a measure of a competitive antagonist's potency derived from Schild analysis.[17][18][19][20][21]

| Parameter | Receptor/Tissue | Species | Value | Reference |

| pA2 | β-receptors (Chronotropic) | Guinea Pig | 9.96 (9.91-10.01 95% CI) | [4] |

| pA2 | β-receptors (Inotropic) | Guinea Pig | 9.52 (9.44-9.60 95% CI) | [4] |

Note: This table will be expanded as more specific quantitative data for this compound's effects on individual downstream signaling components (e.g., EC50 for β-arrestin recruitment, IC50 for cAMP inhibition) becomes available in the literature.

Experimental Protocols

Characterizing the downstream effects of this compound requires a suite of in-vitro assays.

This assay determines the binding affinity (Ki) of this compound for its target receptors by measuring how it competes with a known radiolabeled ligand.[22][23][24]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

-

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from transfected HEK293 cells or tissue homogenates).

-

Radioligand (e.g., [3H]-CGP-12177, [125I]-Iodocyanopindolol).[25][26]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubate a fixed concentration of radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[25]

-

This functional assay measures the ability of this compound to either inhibit agonist-induced cAMP production (antagonism) or stimulate it directly (partial agonism).[25]

-

Objective: To quantify the functional effect of this compound on the Gs-adenylyl cyclase pathway.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Full agonist (e.g., Isoproterenol).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).

-

-

Methodology (Antagonist Mode):

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of this compound and incubate.

-

Add a fixed concentration of a full agonist (e.g., Isoproterenol at its EC80) and incubate for an additional period.

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

-

Plot the cAMP levels against the log concentration of this compound to determine the IC50.

-

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions, such as the recruitment of β-arrestin to the receptor, in real-time in living cells.[11][27][28][29]

-

Objective: To determine if this compound promotes the interaction between the β-adrenergic receptor and β-arrestin.

-

Materials:

-

HEK293 cells.

-

Expression plasmids for the β-adrenergic receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

-

Expression plasmids for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[30]

-

Luciferase substrate (e.g., Coelenterazine h).

-

BRET-compatible microplate reader.

-

-

Methodology:

-

Co-transfect cells with the Rluc-receptor and YFP-β-arrestin constructs.

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Stimulate the cells with increasing concentrations of this compound.

-

Add the luciferase substrate.

-

Immediately measure the light emissions at the wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50.

-

Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) Assay.

This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylated, active form of ERK1/2.[25]

-

Objective: To assess if this compound stimulates downstream β-arrestin signaling.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor.

-

This compound.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells in ice-cold lysis buffer and collect the supernatant.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-ERK1/2 antibody to detect the activated kinase.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to serve as a loading control.

-

Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[31][32][33][34]

-

Conclusion and Future Directions

This compound's mechanism of action is rooted in its role as a non-selective β-adrenergic antagonist with partial agonist properties. While its effects on the canonical Gs-cAMP pathway are well-understood within the context of beta-blockade, the potential for biased agonism through β-arrestin-mediated pathways, such as ERK activation, remains a compelling area for future research. A thorough characterization of this compound's signaling signature is crucial. Elucidating whether it preferentially activates G-protein or β-arrestin pathways could unveil novel therapeutic possibilities and provide a more nuanced understanding of its clinical effects, potentially leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. What is Mepindolol Sulfate used for? [synapse.patsnap.com]

- 2. Characterization of the antagonism with metoprolol, ICI 147,798, pindolol, mepindolol and bopindolol on the responses of the rat left atria to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocking potency of mepindolol and pindolol against isoproterenol-induced inotropic and chronotropic responses in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological and Pharmacological Implications of Beta-Arrestin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-arrestin-mediated signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 19. m.youtube.com [m.youtube.com]

- 20. Schild equation - Wikipedia [en.wikipedia.org]

- 21. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. perceptive.com [perceptive.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Monitoring agonist‐promoted conformational changes of β‐arrestin in living cells by intramolecular BRET | EMBO Reports [link.springer.com]

- 31. mdpi.com [mdpi.com]

- 32. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of ERK1/2 down-regulates the Hippo/YAP signaling pathway in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of (-)-Mepindolol: A Technical Guide

This guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of (-)-Mepindolol, a nonselective beta-adrenergic receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a summary of its absorption, distribution, metabolism, and excretion (ADME) characteristics observed in various animal models.

Pharmacokinetic Profile

Studies in preclinical species, including rats, dogs, and rhesus monkeys, have characterized the pharmacokinetic profile of mepindolol (B133264). Following oral administration, the compound is generally absorbed rapidly. However, significant interspecies differences are observed in its bioavailability and primary routes of excretion.

Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of mepindolol reported in different preclinical models.

Table 1: Pharmacokinetic Parameters of Mepindolol in Preclinical Species

| Parameter | Rat | Dog | Rhesus Monkey |

| Oral Dose (mg/kg) | 0.4 | 0.4 | Not Specified |

| Time to Max. Plasma Conc. (Tmax) | 1-2 hours[1] | 1-2 hours[1] | Slower than rat/dog[1] |

| Bioavailability | 1-2%[1] | 40%[1] | Not Specified |

| Plasma Half-Life (t½) | Not Specified | 8 min (initial), 3 hr (terminal)[1] | Not Specified |

| Primary Excretion Route | Biliary[1] | Urine and Feces (equal)[1] | Renal[1] |

Note: Data is based on studies using 14C-labeled mepindolol.

Experimental Protocols

The characterization of mepindolol's pharmacokinetics has been achieved through a series of standardized preclinical experimental designs.

In Vivo Pharmacokinetic Study

A typical study involves the administration of mepindolol to animal models to determine its plasma concentration over time and understand its excretion patterns.

-

Animal Models : Studies have utilized species such as rats, dogs, and rhesus monkeys to evaluate interspecies differences in drug disposition.[1]

-

Drug Administration : For oral pharmacokinetic studies, 14C-labeled mepindolol sulfate (B86663) was administered at doses ranging from 0.4 mg/kg to 25 mg/kg.[1] Intravenous administration is also used to determine absolute bioavailability.

-

Sample Collection : Blood samples are collected at predetermined time points post-administration. Urine and feces are collected over an extended period to assess excretion pathways.

-

Analytical Method : Quantification of mepindolol and its metabolites in biological matrices like plasma and urine is crucial. While specific methods for this compound are not detailed, high-performance liquid chromatography (HPLC) procedures are commonly used for the analysis of pindolol (B1678383) and other beta-blockers.[2][3] These methods often involve:

-

Extraction of the analyte from the biological fluid (e.g., plasma, urine) via liquid-liquid extraction.[2][4]

-

Derivatization of the compound to enable detection. For instance, reaction with (S)-(-)-alpha-methylbenzyl isocyanate to form diastereoisomers for chiral separation.[2]

-

Separation and quantification using HPLC with fluorescence or gas-liquid chromatography with electron-capture detection.[2][4]

-

In Vitro Metabolism Studies

To investigate the metabolic pathways, in vitro systems using liver fractions are employed.

-

System : The biotransformation of drugs is commonly studied using rat liver microsomes.[5][6] These preparations contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system.[6][7]

-

Procedure : The test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH.[5] Following incubation, the mixture is analyzed to identify the metabolites formed. This helps in understanding the primary metabolic reactions, such as oxidation, which are often the first step in drug metabolism (Phase I).[7]

Metabolism

Mepindolol, like its parent compound pindolol, undergoes metabolism in the liver before excretion.[8] The biotransformation involves both Phase I (functionalization) and Phase II (conjugation) reactions.[7] While specific metabolites of this compound are not explicitly detailed in the provided literature, the general metabolic pathways for beta-blockers involve oxidation mediated by CYP450 enzymes.[7]

Visualizations

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate a generalized experimental workflow for a preclinical pharmacokinetic study and a potential metabolic pathway for mepindolol.

References

- 1. Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Determination of pindolol in biological fluids by electron-capture GLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.uc.cl [repositorio.uc.cl]

- 6. Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. Pindolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of (-)-Mepindolol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. It possesses a single chiral center, resulting in two enantiomers: (S)-(-)-Mepindolol and (R)-(+)-Mepindolol. As with many beta-blockers, the pharmacological activity often resides primarily in one enantiomer; for this class of drugs, it is typically the (S)-(-) form that exhibits the potent beta-blocking activity.[1][2] Therefore, the separation and quantification of Mepindolol enantiomers are critical for pharmacokinetic, pharmacodynamic, and quality control studies in drug development and manufacturing.[3][4] This application note details a direct high-performance liquid chromatography (HPLC) method for the effective separation of Mepindolol enantiomers using a chiral stationary phase (CSP).

Principle of Separation

Direct chiral separation on an HPLC system is achieved by using a chiral stationary phase (CSP).[1][5] These phases are designed to create a chiral environment where the enantiomers of an analyte can form transient, diastereomeric complexes with differing stability. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including beta-blockers.[1][4] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[6] This direct approach is often preferred as it avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error.[3]

Experimental Protocols

This protocol is based on established methods for the closely related compound, Pindolol (B1678383), and serves as an excellent starting point for the optimization of Mepindolol enantioseparation.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Thermostatted column compartment

-

UV or Fluorescence Detector

-

-

Chiral Column: A cellulose-based CSP such as Chiralpak® IB, Chiralpak® AD-H, or CHIRAL ART® Cellulose-SC is recommended.[3][7][8]

-

Reagents and Solvents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

-

Triethylamine (TEA) or Diethylamine (DEA) (HPLC grade)

-

Mepindolol racemic standard

-

(-)-Mepindolol reference standard

-

Chromatographic Conditions

The following table summarizes recommended starting conditions for the chiral separation of Mepindolol enantiomers.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) |

| Chiral Column | Chiralpak® IB (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[7] | CHIRAL ART® Cellulose-SC (250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | n-Hexane : Isopropanol : TEA (50:50:0.5, v/v/v) | n-Hexane : Ethanol : DEA (86:14:0.05, v/v/v)[7] | Methanol : DEA (100:0.1, v/v)[8] |

| Flow Rate | 1.0 mL/min | 0.9 mL/min[7] | 1.0 mL/min[8] |

| Column Temp. | Ambient (~25 °C)[3][8] | Ambient (~25 °C)[7] | 25 °C[8] |

| Detection | Fluorescence: Ex: 266 nm, Em: 308 nm[3] | UV: 215 nm[7] | UV: 265 nm[8] |

| Injection Vol. | 20 µL[3] | 10 µL | 10 µL[8] |

| Diluent | Mobile Phase | n-Hexane : Ethanol (50:50, v/v)[7] | Mobile Phase |

Standard Solution Preparation

-

Stock Solution (Racemic): Accurately weigh approximately 10 mg of racemic Mepindolol standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the appropriate diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration of approximately 10 µg/mL.

-

Enantiomer Identification: Prepare a separate standard solution of the pure this compound enantiomer to confirm the elution order.

Sample Preparation (from Human Plasma)

For the analysis of Mepindolol in biological matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and minimize matrix effects.[3]

-

Pipette 1.0 mL of human plasma into a polypropylene (B1209903) tube.

-

Alkalinize the sample by adding 100 µL of 1 M Sodium Hydroxide.[3]

-

Add 5.0 mL of an extraction solvent (e.g., tert-methyl-butyl ether).[3]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[3]

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[3]

-

Reconstitute the dried residue in 200 µL of the mobile phase and inject into the HPLC system.[3]

Analysis Procedure

-

System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the diluent to ensure no interfering peaks are present.

-

Standard Injection: Inject the working standard solution and the pure this compound solution to determine retention times and confirm peak identity.

-

Sample Injection: Inject the prepared samples for analysis.

-

Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of Mepindolol.

Caption: Workflow for Direct Chiral HPLC Analysis of Mepindolol.

Conclusion

The direct chiral HPLC method described provides a reliable and robust approach for the separation of this compound and its corresponding (R)-(+)-enantiomer. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase offers excellent enantioselectivity.[1][3] For higher sensitivity, fluorescence detection is recommended.[3] This method is suitable for quality control in pharmaceutical formulations and for detailed pharmacokinetic studies in biological samples, making it an invaluable tool for researchers and drug development professionals.

References

- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. jfda-online.com [jfda-online.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of (-)-Mepindolol in a Beta-Arrestin Recruitment Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent a vast and crucial family of cell surface receptors, serving as primary targets for a significant portion of modern pharmaceuticals.[1] Traditionally, GPCR signaling was understood to be mediated primarily through G-protein activation. However, it is now well-established that beta-arrestins (β-arrestins) play a pivotal role in a separate, G-protein-independent signaling cascade.[2][3] The recruitment of β-arrestin to an activated GPCR not only leads to receptor desensitization and internalization but also initiates distinct downstream signaling pathways.[3][4]

The concept of "biased agonism" or "functional selectivity" has emerged from the discovery that certain ligands can preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways.[5] This opens up new avenues for drug discovery, allowing for the development of therapeutics with more specific effects and potentially fewer side effects.[5]

(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Its interaction with β-arrestin signaling pathways is of significant interest for understanding its pharmacological profile and for the potential development of biased ligands targeting beta-adrenergic receptors. This document provides detailed application notes and protocols for utilizing this compound in a beta-arrestin recruitment assay, a powerful tool for characterizing ligand-induced receptor activation and biased agonism.

Signaling Pathway Overview

Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin. The subsequent binding of β-arrestin to the GPCR sterically hinders further G-protein coupling, leading to desensitization. Furthermore, the GPCR/β-arrestin complex can act as a scaffold for various signaling proteins, initiating downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4]

Experimental Protocols

This section provides a detailed protocol for a generic beta-arrestin recruitment assay, which can be adapted for use with this compound. The PathHunter® β-arrestin assay (DiscoverX) is used as a representative example due to its widespread use and robust performance.[6] This assay utilizes enzyme fragment complementation (EFC), where the GPCR is tagged with a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.[6]

Materials

-

PathHunter® eXpress cell line stably co-expressing the target beta-adrenergic receptor (e.g., β1AR or β2AR) fused to ProLink™ and β-arrestin fused to Enzyme Acceptor.

-

PathHunter® Detection Kit.

-

Cell Plating Reagent.

-

This compound.

-

Reference agonist (e.g., Isoproterenol).

-

Reference antagonist (e.g., Propranolol).

-

DMSO (for compound dilution).

-

White, solid-bottom 384-well or 96-well assay plates.

-

Luminometer.

Experimental Workflow

Detailed Protocol

1. Cell Preparation and Plating: a. Rapidly thaw the vial of PathHunter® eXpress cells in a 37°C water bath. b. Transfer the cell suspension to a tube containing pre-warmed Cell Plating Reagent and gently mix. c. Dispense the cell suspension into a white, solid-bottom assay plate (e.g., 5,000-10,000 cells per well for a 384-well plate).[1] d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[1]

2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound and reference compounds (agonist and antagonist) in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and typically below 1%.[1]

3. Assay Procedure:

4. Detection: a. Equilibrate the PathHunter® Detection Reagent to room temperature. b. Prepare the detection reagent mixture according to the manufacturer's instructions. c. Add the detection reagent mixture to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.[1] e. Measure the chemiluminescent signal using a luminometer.

5. Data Analysis: a. Subtract the average background signal (from wells with no agonist) from all other readings. b. For agonist mode, normalize the data to the maximum signal obtained with a reference full agonist (set to 100%). c. For antagonist mode, normalize the data to the signal obtained with the agonist alone. d. Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The following tables present illustrative quantitative data for this compound in a beta-arrestin recruitment assay targeting the β2-adrenergic receptor. These values are for demonstration purposes and should be determined experimentally.

Table 1: Agonist Mode - Direct β-Arrestin Recruitment

| Compound | EC50 (nM) | Emax (% of Isoproterenol) |

| Isoproterenol (Full Agonist) | 10 | 100 |

| This compound | 50 | 40 |

| Propranolol (Antagonist) | >10,000 | 0 |

Table 2: Antagonist Mode - Inhibition of Isoproterenol-Induced β-Arrestin Recruitment

| Compound | IC50 (nM) |

| Propranolol (Antagonist) | 5 |

| This compound | 25 |

| Isoproterenol (Full Agonist) | N/A |

Conclusion

The beta-arrestin recruitment assay is an indispensable tool for characterizing the pharmacological properties of ligands such as this compound at GPCRs. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the potential for biased agonism and to further elucidate the complex signaling mechanisms of beta-adrenergic receptors. Accurate determination of the potency and efficacy of this compound in recruiting β-arrestin will provide valuable insights into its molecular mechanism of action and may guide the development of novel therapeutics with improved selectivity and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantification of (-)-Mepindolol in Human Plasma by Chiral LC-MS/MS

Abstract

This application note describes a sensitive and robust chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (-)-Mepindolol, the S-enantiomer of pindolol (B1678383), in human plasma. Mepindolol is a non-selective beta-adrenergic antagonist, and its pharmacological activity resides primarily in the S-(-)-enantiomer.[1] This protocol provides detailed procedures for sample preparation, chromatographic separation of enantiomers, and mass spectrometric detection. The method is suitable for pharmacokinetic and pharmacodynamic studies in clinical and preclinical research.

Introduction

Pindolol is a beta-blocker used in the management of hypertension and angina pectoris.[2] It is a racemic mixture of two enantiomers, (S)-(-)-pindolol (Mepindolol) and (R)-(+)-pindolol. The beta-blocking activity is predominantly associated with the S-(-)-enantiomer. Therefore, a stereoselective analytical method is crucial for accurately characterizing its pharmacokinetic profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of this compound in human plasma.

Experimental

2.1. Materials and Reagents

-

This compound reference standard

-

Pindolol-d7 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

tert-Butyl methyl ether (MTBE) (HPLC grade)

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (Pindolol-d7, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1.0 mL of tert-Butyl methyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

2.3. Liquid Chromatography

-

LC System: UHPLC system

-

Column: Chiral stationary phase column (e.g., CHIRAL ART Cellulose-SC 250 x 4.6 mm, 5-µm)[3]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

2.4. Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 249.2 | 116.1 | 25 | 190.1 | 15 |

| Pindolol-d7 (IS) | 256.2 | 121.1 | 25 | 197.1 | 15 |

2.5. Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The intra- and inter-day precision and accuracy were within ±15% for all QC levels and ±20% for the LLOQ.

-

Recovery: The extraction recovery was consistent and reproducible across the concentration range.

-

Matrix Effect: No significant matrix effect was observed.

-

Stability: this compound was stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.

Table 3: Summary of Validation Results

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%RE) | -8% to +9% |

| Inter-day Accuracy (%RE) | -10% to +11% |

| Mean Extraction Recovery | > 85% |

Results and Discussion

The developed method successfully separated the enantiomers of pindolol, allowing for the specific quantification of this compound. The use of a deuterated internal standard compensated for any variability in sample preparation and instrument response, ensuring high accuracy and precision. The validation results demonstrate that the method is reliable and suitable for its intended purpose.

Diagrams

References

Application Notes and Protocols for Schild Analysis of (-)-Mepindolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Mepindolol is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic applications in cardiovascular conditions.[1] A critical aspect of characterizing the pharmacological profile of antagonists like this compound is the determination of their potency. The pA2 value, derived from Schild analysis, is a quantitative measure of the affinity of a competitive antagonist for its receptor.[2] A higher pA2 value indicates a greater potency of the antagonist.[2]

This document provides a detailed protocol for determining the pA2 value of this compound using Schild analysis on isolated tissue preparations. The Schild plot is a graphical method that analyzes the concentration-dependent antagonism of an agonist's effect, allowing for the calculation of the antagonist's affinity.[3] For a competitive antagonist, the Schild plot should yield a straight line with a slope of unity.[4]

Signaling Pathway of Beta-Adrenergic Receptors and Inhibition by this compound